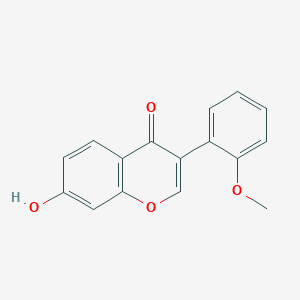

7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Vue d'ensemble

Description

La 7-hydroxy-2’-méthoxyisoflavone est un membre de la classe des isoflavones, un groupe de composés organiques. Les isoflavones sont des composés polycycliques contenant un squelette de 2-isoflavène avec un groupe cétone à l'atome de carbone C4. Ce composé est connu pour ses activités biologiques potentielles et se trouve dans diverses plantes, en particulier dans la famille des Fabacées .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la 7-hydroxy-2’-méthoxyisoflavone implique généralement de commencer par les 5,7-dihydroxyisoflavones. Une méthode courante consiste à protéger le groupe 7-hydroxy à l'aide de chlorure de diméthylcarbamoyle, suivi d'une aminométhylation à l'aide d'aminals de formaldéhyde .

Méthodes de Production Industrielle : Les méthodes de production industrielle de ce composé ne sont pas largement documentées. Les méthodes de synthèse utilisées en laboratoire peuvent être adaptées à la production industrielle avec une optimisation appropriée des conditions de réaction et des processus de purification.

Analyse Des Réactions Chimiques

Types de Réactions : La 7-hydroxy-2’-méthoxyisoflavone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de quinones ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, peuvent se produire au niveau des groupes hydroxyle ou méthoxy.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.

Substitution : Des réactifs nucléophiles comme le méthylate de sodium (NaOMe) ou l'éthylate de sodium (NaOEt) peuvent être utilisés dans des conditions basiques.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés alcooliques.

4. Applications de la Recherche Scientifique

La 7-hydroxy-2’-méthoxyisoflavone a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme précurseur dans la synthèse d'autres composés bioactifs.

Biologie : Le composé est étudié pour ses propriétés antioxydantes et anti-inflammatoires potentielles.

Médecine : Des recherches ont montré son potentiel dans la thérapie anticancéreuse en raison de sa capacité à inhiber certaines enzymes impliquées dans la prolifération des cellules cancéreuses

Industrie : Elle est utilisée dans le développement de produits pharmaceutiques et nutraceutiques en raison de ses propriétés bioactives.

5. Mécanisme d'Action

Le mécanisme d'action de la 7-hydroxy-2’-méthoxyisoflavone implique son interaction avec diverses cibles moléculaires et voies de signalisation:

Cibles Moléculaires : Elle cible des enzymes telles que les kinases dépendantes des cyclines (CDK) et d'autres protéines impliquées dans la régulation du cycle cellulaire.

Voies Impliquées : Le composé peut moduler les voies de signalisation liées à l'inflammation, au stress oxydatif et à l'apoptose.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound's chemical formula is , featuring a chromone backbone with methoxy substitutions that influence its reactivity and biological activity. The specific structural characteristics contribute to its potential therapeutic effects.

Chemistry

- Synthesis of Derivatives : 7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one serves as a precursor for synthesizing more complex flavonoid derivatives. This is essential for developing new compounds with enhanced biological activities.

Biology

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in preventing diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : It has been shown to inhibit the production of inflammatory mediators in macrophages, indicating its potential as an anti-inflammatory agent.

Medicine

- Anticancer Properties : Research indicates that this compound induces apoptosis in various cancer cell lines and inhibits tumor growth in vivo. Its mechanisms involve modulation of signaling pathways related to cell survival and proliferation.

Data Table: Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | , |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | , |

| Anticancer | Induces apoptosis | , |

Case Study 1: Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models. This suggests its potential role in therapeutic strategies against oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

In vitro experiments showed that the compound suppressed nitric oxide production in LPS-stimulated RAW 264.7 macrophages without cytotoxicity. This finding supports its application as a natural anti-inflammatory agent.

Case Study 3: Anticancer Properties

Research involving various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis via caspase activation. These results highlight its potential as a novel anticancer therapeutic.

Mécanisme D'action

The mechanism of action of 7-hydroxy-2’-methoxyisoflavone involves its interaction with various molecular targets and pathways:

Molecular Targets: It targets enzymes such as cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation.

Pathways Involved: The compound can modulate signaling pathways related to inflammation, oxidative stress, and apoptosis.

Comparaison Avec Des Composés Similaires

La 7-hydroxy-2’-méthoxyisoflavone peut être comparée à d'autres isoflavones similaires :

Composés Similaires : Des exemples incluent la 7-hydroxy-5-méthoxyisoflavone, la 4’-hydroxy-6,7-diméthoxyisoflavone et la 4’,6-diméthoxy-8-hydroxy-7-hydroxyméthylisoflavone

Unicité : Les caractéristiques structurales uniques de la 7-hydroxy-2’-méthoxyisoflavone, telles que le positionnement spécifique des groupes hydroxyle et méthoxy, contribuent à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles.

Activité Biologique

7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, commonly referred to as a chromone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes existing research findings on its biological activity, focusing on its anti-inflammatory, anti-cancer, and antioxidant properties.

Chemical Structure and Properties

The compound features a chromone core with a hydroxyl group at position 7 and a methoxy-substituted phenyl group at position 3. Its molecular formula is C16H14O4, with a molecular weight of approximately 270.28 g/mol. The structural characteristics contribute to its biological activities, which are explored in the following sections.

Anti-Inflammatory Activity

Research indicates that derivatives of chromone compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models. A notable study demonstrated that 3-methylquercetin derivatives, which share structural similarities with this compound, effectively inhibited IL-6 signaling pathways relevant to rheumatoid arthritis .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays measuring free radical scavenging activity. Chromone derivatives are known to exhibit strong antioxidant properties due to their ability to donate hydrogen atoms and stabilize free radicals. This activity is crucial in mitigating oxidative stress-related diseases.

Anti-Cancer Properties

Several studies have highlighted the anti-cancer potential of chromone derivatives. For example, research involving prostate cancer cell lines (PC-3) indicated that certain substituted chromones inhibited cell proliferation effectively. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells . Additionally, molecular docking studies have suggested that these compounds may interact with specific protein targets involved in cancer progression .

Case Studies

The biological activities of this compound are mediated through various biochemical pathways:

- Inhibition of PI3K/AKT Pathway : Similar compounds have been shown to suppress the activation of phosphatidylinositol 3-kinase (PI3K), leading to reduced inflammation and cellular migration in neutrophils .

- Induction of Apoptosis : Anti-cancer effects are often linked to the induction of apoptosis through mitochondrial pathways and caspase activation.

- Free Radical Scavenging : The presence of hydroxyl groups enhances the ability to donate electrons or hydrogen atoms, providing protective effects against oxidative stress.

Propriétés

IUPAC Name |

7-hydroxy-3-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-14-5-3-2-4-11(14)13-9-20-15-8-10(17)6-7-12(15)16(13)18/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLHZSCENKUUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80419858 | |

| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63909-40-0 | |

| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.